
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H17F3N4O3S and its molecular weight is 378.37. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research has highlighted the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at creating effective antibacterial agents. These studies involve the synthesis of various derivatives and the evaluation of their antibacterial activities, indicating a significant potential in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Antitumor Agents
Another area of focus has been the development of sulfonamide derivatives as antitumor agents. Compounds with the sulfonamide moiety have been synthesized and evaluated for their potential to inhibit tumor growth. Notably, some derivatives have shown significant anticancer activity against various cancer cell lines, presenting a promising avenue for cancer therapy research (Elgogary, Khidre, & El-Telbani, 2020).
Anti-Inflammatory and Analgesic Applications
The synthesis of celecoxib derivatives, incorporating the sulfonamido moiety, has been investigated for their potential as anti-inflammatory and analgesic agents. These studies have aimed at enhancing the therapeutic profiles of existing drugs, providing insights into the development of new medications with reduced side effects and improved efficacy (Küçükgüzel et al., 2013).
Enzyme Inhibition for Therapeutic Use
Research into sulfonamide derivatives has also explored their potential in enzyme inhibition, specifically targeting enzymes such as carbonic anhydrase. These compounds have been studied for their potential in treating conditions related to enzyme dysregulation, showcasing the versatility of sulfonamide derivatives in therapeutic applications (Kucukoglu et al., 2016).
Antimicrobial and Antifungal Activities
Additionally, the design and synthesis of sulfonamide derivatives have been aimed at creating potent antimicrobial and antifungal agents. These efforts have led to the identification of compounds with significant activities against a broad spectrum of microorganisms, contributing to the development of new antimicrobial therapies (Sahin et al., 2012).
properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O3S/c1-8-13(9(2)24-20-8)25(22,23)18-5-6-21-11(10-3-4-10)7-12(19-21)14(15,16)17/h7,10,18H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYYLIFDYGNCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

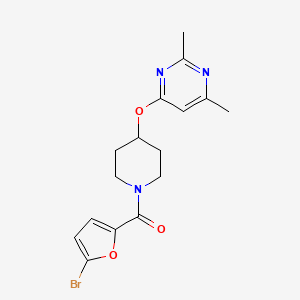
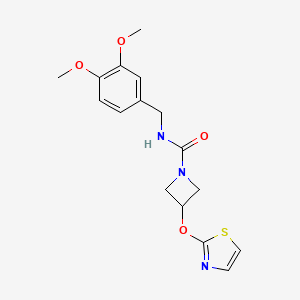
![[1-(Methylamino)cycloheptyl]methanol](/img/structure/B2969022.png)
![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2969023.png)
![3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2969024.png)
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2969025.png)




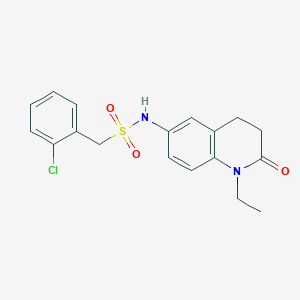
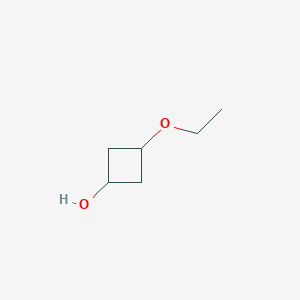
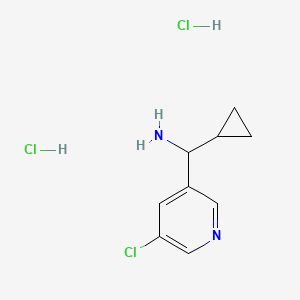
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2969040.png)